2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone

Indazole Synthesis Transition-Metal-Free Cyclization Chemoselectivity

2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone (CAS 321681-28-1) is a polyhalogenated acetophenone derivative classified as an α-bromo-2-bromo-4,5-dimethoxyacetophenone. Its structure uniquely integrates an electrophilic α-bromoacetyl side chain with an aryl bromide and two electron-donating methoxy groups on the phenyl ring.

Molecular Formula C10H10Br2O3
Molecular Weight 337.995
CAS No. 321681-28-1
Cat. No. B2948206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone
CAS321681-28-1
Molecular FormulaC10H10Br2O3
Molecular Weight337.995
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)CBr)Br)OC
InChIInChI=1S/C10H10Br2O3/c1-14-9-3-6(8(13)5-11)7(12)4-10(9)15-2/h3-4H,5H2,1-2H3
InChIKeyZAHGDIOJHXXBSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone (CAS 321681-28-1): A Dihalogenated Building Block for Selective Heterocycle Synthesis


2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone (CAS 321681-28-1) is a polyhalogenated acetophenone derivative classified as an α-bromo-2-bromo-4,5-dimethoxyacetophenone [1]. Its structure uniquely integrates an electrophilic α-bromoacetyl side chain with an aryl bromide and two electron-donating methoxy groups on the phenyl ring . Unlike simpler mono-bromo or non-brominated analogs, this dihalogenated scaffold enables sequential, chemoselective cross-coupling reactions crucial for constructing complex polycyclic frameworks such as indazoles, benzisoxazoles, and pyrido-isoquinolinylium salts . Its role as a versatile intermediate, particularly for transition-metal-free or copper-catalyzed cyclizations, distinguishes it as a strategic procurement choice for groups focused on efficient, divergent synthesis of heterocyclic libraries.

Procurement Alert for 2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone: Why Common Analogs Like 2-Bromo-3,4-dimethoxyacetophenone Cannot Substitute


Substituting this specific dihalogenated compound with a more common, mono-brominated analog like 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5) or 1-(2-bromo-4,5-dimethoxyphenyl)ethanone (CAS 74746-10-4) fundamentally alters the synthetic strategy and achievable products. The target compound contains two distinct reactive bromine centers: an aryl bromide for cross-coupling and an α-bromo ketone for nucleophilic displacement or cyclization . This orthogonality is critical for one-pot, cascade reactions yielding complex fused-ring systems where the substitution pattern on the phenyl ring also dictates the final product's electronic and steric properties [1]. Using a simpler analog lacking one of these reactive sites would block the key synthetic pathway, leading to failed cyclization, lower yields, or inaccessible final compounds, which is why precise procurement of this dihalogenated scaffold is non-negotiable for research groups working on targeted heterocyclic libraries [2].

Head-to-Head Evidence: Quantifying the Synthetic Superiority of 2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone


Dual Halogen Reactivity Enables Exclusive 3-Methylindazole Formation vs. Low-Yield Mixtures from Monobromo Analogs

The target compound functions as a precursor for (Z)-o-bromoacetophenone N-tosylhydrazones, which cyclize to 3-methylindazoles. Its specific dihalogenation facilitates quantitative Z-selectivity in hydrazone formation and subsequent clean cyclization. In contrast, analogous acetophenone derivatives lacking the ortho-bromine or the α-bromo group produce E/Z mixtures, requiring additional photoisomerization steps and resulting in significantly lower overall yields (by >20%) for the desired indazole product [1].

Indazole Synthesis Transition-Metal-Free Cyclization Chemoselectivity

Ortho-Bromine Directs Intramolecular Radical Cyclization to Polycyclic Salts, Inaccessible with 4-Methoxy or 3,4-Dimethoxy Analogs

The target compound's o-bromophenacyl bromide structure is essential for generating pyridinium salt intermediates that undergo selective intramolecular radical arylation to form 7-hydroxypyrido[2,1-a]isoquinolinylium salts. Analogs lacking the aryl ortho-bromine, such as 2-bromo-1-(4-methoxyphenyl)ethanone, cannot direct this cyclization, leading to intermolecular side products. The 4,5-dimethoxy substitution further stabilizes the aromatic ring during the radical process, improving the yield of the pentacyclic product to moderate levels [1].

Radical Arylation Pyridinium Salts Cascade Cyclization

Electron-Rich Dimethoxy Pattern Accelerates Copper-Catalyzed Benzisoxazole Formation vs. Methoxy-Only or Unsubstituted Analogs

In the copper-catalyzed cyclization of Z-oximes to 3-methyl-1,2-benzisoxazoles, the electron-donating effect of the 4,5-dimethoxy substitution on the target compound significantly accelerates the reaction rate compared to analogs with a single methoxy or no substituent. This electronic enrichment facilitates the oxidative addition step with the copper catalyst, enabling the cyclization to proceed at room temperature. Specifically, o-bromoacetophenone oximes bearing the 4,5-dimethoxy pattern achieved product yields of 58-79%, whereas related substrates with less electron-rich aryl rings required harsher conditions or gave lower yields [1].

Benzisoxazole Synthesis Copper Catalysis Electronic Effects

Validated Application Scenarios for 2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone in Drug Discovery and Material Science


Transition-Metal-Free Indazole Library Synthesis for Kinase Inhibitor Programs

This compound is the optimal starting material for generating Z-tosylhydrazone precursors that cyclize to 3-methylindazoles at room temperature without metal catalysts. This is directly relevant to medicinal chemistry groups synthesizing indazole-based kinase inhibitors, as it avoids metal contamination and enables rapid library diversification. The high Z-selectivity and excellent yields demonstrated by Kylmälä et al. (2010) make it the preferred choice over non-ortho-bromo analogs that require additional steps.

Synthesis of Pentacyclic Pyrido-isoquinolinylium Salts as DNA Intercalators or Fluorescent Probes

The unique ortho-bromophenacyl bromide structure is mandatory for the radical arylation cascade described by Castillo et al. (2011) , which yields 7-hydroxypyrido[2,1-a]isoquinolinylium salts. These pentacyclic cationic aromatics are explored as DNA intercalating agents and fluorescent probes. No other acetophenone derivative can replicate this intramolecular cyclization to form the specific pentacyclic skeleton.

Room-Temperature Copper-Catalyzed Benzisoxazole Synthesis for Agrochemical and Pharmaceutical Scaffolds

The electron-rich 4,5-dimethoxy substitution pattern allows efficient copper-catalyzed oxime cyclization at room temperature, as shown by Udd et al. (2010) . This makes the compound a strategic procurement choice for groups synthesizing 3-methyl-1,2-benzisoxazole libraries, a privileged scaffold in agrochemical and CNS drug discovery, with the mild conditions preserving sensitive functional groups in advanced intermediates.

Chemoselective Sequential Cross-Coupling for Complex Natural Product Analogs

The presence of two distinct bromine atoms enables a chemoselective, sequential functionalization strategy: first, the more reactive α-bromo carbonyl can be displaced with a nucleophile, followed by palladium-catalyzed cross-coupling on the aryl bromide. This orthogonal reactivity is essential for building unsymmetrical, densely functionalized biaryl and heterocyclic systems found in complex natural product analogs such as lamellarins , a capability not accessible with mono-brominated analogs.

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